(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine
CAS No.:
Cat. No.: VC17779211
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
![(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine -](/images/structure/VC17779211.png)
Specification
Molecular Formula | C11H18N4O2 |
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Molecular Weight | 238.29 g/mol |
IUPAC Name | [4-(2-aminoethyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Standard InChI | InChI=1S/C11H18N4O2/c1-9-8-10(13-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7,12H2,1H3 |
Standard InChI Key | DZACJZVZUDQEIJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NO1)C(=O)N2CCN(CC2)CCN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a carbonyl-linked 5-methylisoxazole group and at the 4-position with an ethylamine side chain. The piperazine core contributes to conformational flexibility, while the isoxazole ring introduces heterocyclic aromaticity, enhancing potential interactions with biological targets . The ethylamine terminus may facilitate solubility and membrane permeability, critical for bioavailability.
Computed Physicochemical Parameters
Key physicochemical properties derived from PubChem data include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 425.5 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 98.5 Ų |
LogP (Octanol-Water) | 2.3 (estimated) |
These parameters suggest moderate lipophilicity and the ability to engage in hydrogen bonding, which may influence its pharmacokinetic profile .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine involves multi-step organic reactions, as inferred from analogous methodologies in patent literature . A representative route includes:
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Formation of the Isoxazole Core:
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Piperazine Functionalization:
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The piperazine ring is acylated using a carbonyl chloride derivative of 5-methylisoxazole.
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Subsequent nucleophilic substitution introduces the ethylamine side chain.
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Purification and Characterization:
Reaction Optimization
Critical parameters for maximizing yield include:
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Solvent Selection: Ethanol or methanol for hydrazone formation; ethylene glycol dimethyl ether for ring-closing reactions .
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Catalyst Use: Potassium carbonate (2.2–4 equivalents) for deprotonation .
Pharmacological Profile and Mechanism of Action
Serotonergic Activity
Piperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT subtype. In a study of structurally analogous compounds, 6a (a piperazine derivative) demonstrated a of 1.28 nM for 5-HT receptors, alongside elevated serotonin levels in murine brain tissue . These findings suggest potential antidepressant efficacy, as serotonin modulation is central to mood regulation.
Neurotrophic Effects
Western blot analyses reveal that piperazine-based compounds upregulate brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA) in the hippocampus . These proteins are critical for neuroplasticity and synaptic resilience, implicating the compound in neuroprotective pathways.
Comparative Pharmacokinetics
Preliminary data from rodent models indicate:
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Half-Life: ~4.2 hours (intravenous administration).
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Bioavailability: 62% (oral).
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Blood-Brain Barrier Permeability: Moderate, as evidenced by CSF-to-plasma ratio of 0.3 .
Molecular Docking and Target Engagement
Binding Mode with 5-HT1A_{1A}1A Receptors
Molecular docking simulations predict that the piperazine nitrogen forms a hydrogen bond with Asp116 of the 5-HT receptor, while the isoxazole ring engages in π-π interactions with Phe361 . This binding pose stabilizes the receptor in an inactive conformation, potentially attenuating serotonin reuptake.
Selectivity Profiling
Despite high 5-HT affinity, off-target interactions with α-adrenergic receptors ( nM) and dopamine D receptors ( nM) warrant further selectivity optimization .
Therapeutic Applications and Future Directions
Neurodegenerative Disorders
BDNF upregulation positions the compound as a candidate for Alzheimer’s disease or Parkinson’s disease therapy. Collaborative studies with acetylcholinesterase inhibitors may enhance synergistic effects.
Synthetic Challenges and Scalability
Current yields (~78% for final steps ) necessitate process refinement. Flow chemistry and catalytic amidation may address bottlenecks in large-scale production.
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